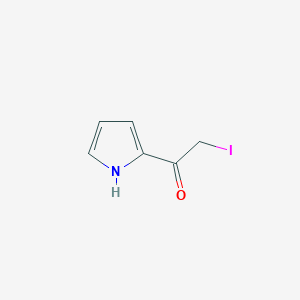

2-Iodo-1-(1h-pyrrol-2-yl)ethanone

Description

Properties

IUPAC Name |

2-iodo-1-(1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISYNPCUTHPSJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295444 | |

| Record name | 2-iodo-1-(1h-pyrrol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55984-20-8 | |

| Record name | NSC102015 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodo-1-(1h-pyrrol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for Direct α-Iodination of Ketones

The introduction of an iodine atom at the carbon adjacent to a carbonyl group (the α-position) is a fundamental transformation in organic synthesis, yielding α-iodo ketones that are valuable intermediates. Several methodologies exist for this purpose, ranging from classic electrophilic addition to metal-catalyzed and hypervalent iodine-mediated approaches.

Direct iodination using molecular iodine (I₂) is a common method for preparing α-iodo ketones. mdpi.com The reaction mechanism typically involves the acid- or base-catalyzed formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking the electrophilic iodine. rsc.org Kinetic studies on the iodination of ketones in acidic media have shown that the reaction rate is often dependent on the concentration of the ketone and the acid catalyst, but independent of the iodine concentration. niscpr.res.in This zero-order dependence on the halogen indicates that the formation of the enol is the rate-determining step. niscpr.res.in

N-Iodosuccinimide (NIS) is a widely used alternative to molecular iodine for electrophilic iodination. chemicalbook.comorganic-chemistry.org It is an easily handled, crystalline solid that serves as a source of electrophilic iodine (I⁺). chemicalbook.comsioc-journal.cn The reaction mechanism is similar to that with I₂, where the ketone's enol form attacks the iodine atom of NIS. niscpr.res.in NIS is particularly useful for iodinating a variety of organic compounds, including ketones, under mild conditions. chemicalbook.comsioc-journal.cn The reaction can be catalyzed by acids to enhance the rate of enolization. niscpr.res.in

Table 1: Comparison of Electrophilic Iodinating Agents

| Reagent | Form | Key Features | Reaction Conditions |

|---|---|---|---|

| **Molecular Iodine (I₂) ** | Solid | Inexpensive, readily available. mdpi.com | Often requires acid/base catalysis; can be used with oxidants. mdpi.comrsc.org |

| N-Iodosuccinimide (NIS) | Solid | Easy to handle, mild reagent. chemicalbook.comorganic-chemistry.org | Can be used with acid catalysts; suitable for a wide range of substrates. niscpr.res.inorganic-chemistry.org |

Metal-Mediated and Catalyzed Iodination Approaches

Metal catalysts can significantly improve the efficiency and selectivity of α-iodination reactions. Copper(II) oxide (CuO) in combination with molecular iodine has proven to be a highly effective system for the direct α-iodination of aromatic and α,β-unsaturated ketones under neutral conditions. organic-chemistry.orgresearchgate.netorganic-chemistry.org This method is noted for its high yields, mild reaction conditions, and environmental friendliness. organic-chemistry.org

Mechanistic studies suggest that CuO plays multiple roles in the reaction:

It acts as a catalyst to activate iodine, generating the reactive iodonium (B1229267) ion (I⁺). organic-chemistry.orgorganic-chemistry.org

It serves as a base to neutralize the hydrogen iodide (HI) byproduct formed during the reaction. organic-chemistry.org

It can reoxidize the iodide anion (I⁻) back to molecular iodine (I₂), allowing for efficient use of the iodine reagent. organic-chemistry.orgorganic-chemistry.org

This copper-mediated protocol has been successfully applied to a broad range of ketones, including acetophenones and heterocyclic ketones, demonstrating good functional group tolerance. organic-chemistry.org An efficient method for the selective α'-iodination of α,β-unsaturated ketones using the CuO/I₂ system has also been developed, which avoids reaction at the double bond. organic-chemistry.orgepa.gov While many methods exist, metal-catalyst-free approaches for direct α-iodination with molecular iodine have also been developed, although they may require higher temperatures. researchgate.netacs.org

Hypervalent iodine compounds are attractive oxidizing agents in organic synthesis due to their stability, selectivity, and relatively low toxicity. wikipedia.orgacsgcipr.org Reagents such as iodosylbenzene (PhIO), (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), and 2-iodoxybenzoic acid (IBX) can be used to achieve oxidative functionalization at the α-position of carbonyl compounds. wikipedia.orgacsgcipr.org

The general mechanism involves the formation of a key hypervalent iodine(III) enolate intermediate. wikipedia.org This intermediate is electrophilic at the α-carbon and can be attacked by various nucleophiles. For α-functionalization reactions like acetoxylation, a nucleophile attacks the α-carbon, leading to the reduction of iodine(III) to iodine(I). wikipedia.orgnih.gov

For instance, the diastereoselective α-acetoxylation of cyclic ketones has been achieved using a system of PhI(OAc)₂ and a Lewis acid like BF₃•OEt₂. nih.gov Computational studies suggest this reaction proceeds through an Sₙ2 substitution mechanism involving an α-C-bound hypervalent iodine species as a crucial intermediate. nih.gov Similarly, α-tosyloxy ketones can be synthesized from ketones using catalytic amounts of iodobenzene (B50100) in the presence of an oxidant like m-chloroperbenzoic acid (m-CPBA) and p-toluenesulfonic acid (p-TSA). organic-chemistry.org In this catalytic cycle, the iodobenzene is oxidized in situ to the active hypervalent iodine(III) species, which then performs the α-functionalization. organic-chemistry.org

Table 2: Common Hypervalent Iodine Reagents in Carbonyl Oxidation

| Reagent | Iodine Oxidation State | Typical Application |

|---|---|---|

| **(Diacetoxyiodo)benzene (PIDA, PhI(OAc)₂) ** | III | α-Acetoxylation, oxidative cyclizations. wikipedia.orgfrontiersin.org |

| 2-Iodoxybenzoic acid (IBX) | V | Oxidation of alcohols to aldehydes/ketones. acsgcipr.org |

| Dess-Martin Periodinane (DMP) | V | Oxidation of alcohols to aldehydes/ketones. acsgcipr.org |

| Koser's Reagent (PhI(OTs)OH) | III | α-Tosyloxylation of ketones. wikipedia.org |

Synthesis of the 1-(1H-Pyrrol-2-yl)ethanone Core Structure

The precursor for the target molecule is 1-(1H-pyrrol-2-yl)ethanone, also known as 2-acetylpyrrole (B92022). nist.gov This compound is a naturally occurring flavor component found in foods like bread and nuts. chemicalbook.com Its synthesis is a key step, and it is typically achieved through the electrophilic acylation of the pyrrole (B145914) ring.

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, predominantly at the C2 position. wikipedia.org The acylation of pyrrole to produce 2-acetylpyrrole can be accomplished through several methods.

Classic Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride is problematic with pyrrole, as the ring is sensitive to strong acids and tends to polymerize. youtube.com Therefore, milder and more specialized methods are employed:

Acylation with Anhydrides: Reaction with acetic anhydride (B1165640) can yield 2-acetylpyrrole, often requiring a mild catalyst or specific conditions to avoid polymerization.

Houben-Hoesch Reaction: This reaction uses a nitrile (e.g., acetonitrile) and an acid catalyst (e.g., HCl) to generate an electrophilic iminium species, which then acylates the pyrrole ring. wikipedia.orgyoutube.com

Vilsmeier-Haack Reaction: While typically used for formylation (adding a -CHO group), related conditions can be adapted for acylation. wikipedia.org

Modern Acylation Protocols: Recent methods for N-protected pyrroles use activators like trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O) with a carboxylic acid. These reactions proceed rapidly and provide the 2-acylated product with high selectivity. acs.org Another reported method involves the reaction of pyrrole with trichloroacetyl chloride, followed by conversion of the resulting trichloromethyl ketone to an ester or other derivative. orgsyn.org

The strong preference for substitution at the C2 position ensures that these methods are highly effective for synthesizing the 1-(1H-pyrrol-2-yl)ethanone scaffold. wikipedia.orgacs.org

Once formed, 2-acetylpyrrole can undergo further chemical modifications, highlighting its role as a versatile synthetic intermediate. These derivatizations can involve the pyrrole nitrogen, the acetyl group, or the pyrrole ring itself.

N-Alkylation: The nitrogen of 2-acetylpyrrole can be alkylated using reagents like alkyl iodides in the presence of a base. chemicalbook.com

Cyclization Reactions: 2-acetylpyrrole and its derivatives are precursors for constructing more complex fused heterocyclic systems. For example, they are used in the synthesis of polysubstituted indolizines through cycloaromatization strategies. nih.gov Iron-catalyzed intramolecular cyclization of 1-(N-arylpyrrol-2-yl)ethanone derivatives has been used to form pyrrolo[1,2-a]quinoxalines. acs.org

Reduction: The acetyl group can be reduced to an ethyl group or a secondary alcohol. The pyrrole ring itself can also be hydrogenated to a pyrrolidine (B122466) ring, as demonstrated in a synthesis of 2-acetyl-1-pyrroline (B57270) where 2-acetylpyrrole was hydrogenated over a rhodium catalyst to yield 1-(pyrrolidin-2-yl)ethan-1-ol. mdpi.com

Analytical Derivatization: For analytical purposes, the acetyl group can be reacted to form a more stable or easily detectable derivative. For instance, 2-acetyl-1-pyrroline (a related compound) has been derivatized with o-phenylenediamine (B120857) to form a stable quinoxaline (B1680401) for LC-MS/MS analysis. nih.gov

These transformations underscore the synthetic utility of the 1-(1H-pyrrol-2-yl)ethanone core beyond its role as a direct precursor to its α-iodinated form.

Convergent and Multi-Component Synthetic Pathways to 2-Iodo-1-(1H-pyrrol-2-yl)ethanone

The synthesis of this compound is typically not achieved through a single multi-component reaction but rather via a highly efficient convergent strategy. This approach involves the initial synthesis of the core structure, 2-acetylpyrrole (1-(1H-pyrrol-2-yl)ethanone), which is then subjected to an α-iodination reaction.

A notable one-pot, two-step protocol for the synthesis of the 2-acetyl-1H-pyrrole precursor begins with N-propargylic β-enaminones. nih.gov In the first step, treatment with zinc chloride in refluxing chloroform (B151607) facilitates an intramolecular cyclization to form a 2-methylene-2,3-dihydro-1,4-oxazepine intermediate in situ. This intermediate is not isolated but is directly converted in the second step. Upon further refluxing in methanol (B129727), still in the presence of zinc chloride, the oxazepine rearranges to afford the desired 2-acetyl-1H-pyrrole. nih.gov This process is versatile, accommodating a wide variety of substituents on the starting enaminone, thus providing access to a diverse library of functionalized 2-acetyl-1H-pyrroles in good to high yields. nih.gov

Once the 1-(1H-pyrrol-2-yl)ethanone precursor is obtained, the subsequent and final step is the selective introduction of an iodine atom at the α-position of the carbonyl group. A highly effective and environmentally conscious method for the α-iodination of aromatic and heterocyclic ketones utilizes a combination of copper(II) oxide (CuO) and elemental iodine (I₂). organic-chemistry.org This reaction is typically performed in methanol at reflux temperature and proceeds rapidly, often achieving near-quantitative yields in a short time. organic-chemistry.org The CuO catalyst is believed to play a multifaceted role: it activates the iodine to generate a more reactive iodonium ion (I⁺), it neutralizes the hydrogen iodide (HI) byproduct formed during the reaction, and it can reoxidize the resulting iodide ion (I⁻) back to molecular iodine, allowing for a catalytic cycle. organic-chemistry.org This method displays broad functional group tolerance, making it a robust choice for the final step in the synthesis of this compound.

Table 1: Convergent Synthesis of this compound

| Step | Reaction | Reagents & Conditions | Key Features |

|---|---|---|---|

| 1 | Pyrrole Ring Formation | N-propargylic β-enaminones, ZnCl₂, CHCl₃ then MeOH, reflux | One-pot, two-step synthesis of the 2-acetylpyrrole precursor. nih.gov |

| 2 | α-Iodination | 1-(1H-pyrrol-2-yl)ethanone, I₂, CuO, MeOH, reflux | High-yielding, clean, and rapid iodination under neutral conditions. organic-chemistry.org |

Asymmetric Synthesis Approaches for α-Halo Carbonyl Compounds

The generation of optically active α-halo carbonyl compounds is of significant interest as these molecules are versatile chiral building blocks in organic synthesis. electronicsandbooks.com While specific research into the asymmetric synthesis of this compound is not widely documented, general strategies for the enantioselective synthesis of α-halo ketones are well-established and directly applicable. These methods primarily fall into categories of organocatalysis and metal catalysis.

Organocatalytic Asymmetric α-Halogenation: Organocatalysis has emerged as a powerful tool for the direct enantioselective α-halogenation of carbonyl compounds. rsc.org Chiral amines, such as derivatives of proline or cinchona alkaloids, are frequently used to catalyze these transformations. The general mechanism involves the formation of a chiral enamine or enolate intermediate from the ketone substrate and the organocatalyst. This nucleophilic intermediate then reacts with an electrophilic halogen source (e.g., N-iodosuccinimide (NIS) for iodination) in a stereocontrolled manner, dictated by the chiral environment of the catalyst. electronicsandbooks.comrsc.orgorganic-chemistry.org

For instance, novel axially chiral bifunctional amino alcohols have been successfully employed as catalysts for the direct asymmetric α-iodination of aldehydes with NIS, achieving high enantioselectivity. organic-chemistry.org Similarly, chiral primary amine catalysts derived from cinchona alkaloids have been developed for the asymmetric α-chlorination and α-bromination of ketones, often using benzoic acids as additives to enhance both reaction rate and enantioselectivity. electronicsandbooks.com

Metal-Catalyzed Asymmetric Approaches: Chiral metal complexes also serve as effective catalysts for producing enantioenriched α-halo carbonyls. One strategy is the asymmetric hydrogenation of α-halogenated ketones. An iridium catalyst paired with a chiral NNP ligand derived from cinchona alkaloids has been shown to effectively reduce various α-chloro and α-bromo ketones to their corresponding chiral halohydrins with excellent enantiomeric excess (ee). acs.org By selecting the appropriate enantiomer of the chiral ligand, both (R)- and (S)-halohydrins can be selectively synthesized. acs.org

Another approach is the catalytic, enantioselective α-alkylation of ketones using unactivated alkyl halides, a reaction catalyzed by nickel complexes with unique bimetallic ligands. organic-chemistry.org While this method forms a C-C bond rather than a C-X bond, it highlights the capability of metal catalysts to control stereochemistry at the α-position of a ketone. More directly related, enantioselective nucleophilic α-chlorination of ketones has been achieved using a chiral thiourea (B124793) catalyst in a phase-transfer system with sodium chloride as the chlorine source. acs.org This method is particularly noteworthy for its use of an inexpensive and benign halogen source. acs.org

Table 2: Selected Asymmetric Approaches for α-Halo Carbonyls

| Catalytic System | Reaction Type | Substrate Class | Halogen Source | Key Features |

|---|---|---|---|---|

| Chiral Amino Alcohol | Asymmetric α-Iodination | Aldehydes | N-Iodosuccinimide (NIS) | Direct, highly enantioselective synthesis of α-iodoaldehydes. organic-chemistry.org |

| Cinchona Alkaloid Derivative | Asymmetric α-Chlorination | Ketones | N-Chlorosuccinimide (NCS) | Organocatalyzed; benzoic acid additives improve rate and ee. electronicsandbooks.com |

| Iridium-NNP Complex | Asymmetric Hydrogenation | α-Halogenated Ketones | (Substrate) | Produces chiral halohydrins with high ee; both enantiomers accessible. acs.org |

These established asymmetric methodologies provide a strong foundation for the future development of a stereocontrolled synthesis of chiral this compound.

Chemical Reactivity and Mechanistic Studies of 2 Iodo 1 1h Pyrrol 2 Yl Ethanone

Reactivity as an Alkylating Agent in Organic Transformations

2-Iodo-1-(1H-pyrrol-2-yl)ethanone is expected to be an effective alkylating agent. The presence of an iodine atom, a good leaving group, alpha to a carbonyl group makes the α-carbon electrophilic. This electrophilicity is further enhanced by the electron-withdrawing effect of the adjacent carbonyl group. Consequently, this compound can react with a variety of nucleophiles, transferring the 1-(1H-pyrrol-2-yl)ethanone moiety. This reactivity is fundamental to its utility in the synthesis of more complex molecules, where the pyrrole-containing fragment is to be incorporated into a larger structure. The general scheme for its action as an alkylating agent involves the attack of a nucleophile on the α-carbon and the subsequent displacement of the iodide ion.

Transformations Involving the α-Iodo Moiety

The carbon-iodine bond is the most reactive site in many transformations of this compound. The nature of this bond allows for a variety of reactions, including nucleophilic substitutions, reductions, and rearrangements.

The α-carbon of this compound is susceptible to nucleophilic attack, leading to the displacement of the iodide ion. This is a classic example of a nucleophilic substitution reaction, likely proceeding through an S(_N)2 mechanism. A wide range of nucleophiles, including amines, thiols, and alkoxides, can participate in this reaction, leading to the formation of a new carbon-nucleophile bond. The reaction rate and yield can be influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature.

| Nucleophile | Product | Reaction Conditions |

| Ammonia | 2-Amino-1-(1H-pyrrol-2-yl)ethanone | Ethanolic ammonia, room temperature |

| Sodium methoxide | 2-Methoxy-1-(1H-pyrrol-2-yl)ethanone | Methanol (B129727), reflux |

| Sodium thiophenoxide | 2-(Phenylthio)-1-(1H-pyrrol-2-yl)ethanone | Tetrahydrofuran, 0 °C to room temperature |

This table presents hypothetical yet chemically plausible examples of nucleophilic substitution reactions.

The iodine atom in this compound can be removed through a reductive dehalogenation process. This transformation is typically achieved using a variety of reducing agents, such as sodium borohydride (B1222165) in the presence of a catalyst, or zinc dust in acetic acid. The reaction results in the formation of 1-(1H-pyrrol-2-yl)ethanone, effectively replacing the iodine atom with a hydrogen atom. This process is useful when the iodo group is used to control reactivity at the α-position and needs to be removed in a later synthetic step.

| Reducing Agent | Product | Solvent |

| Zinc/Acetic Acid | 1-(1H-pyrrol-2-yl)ethanone | Acetic Acid |

| Sodium borohydride/NiCl(_2) | 1-(1H-pyrrol-2-yl)ethanone | Methanol |

| H(_2)/Palladium on Carbon | 1-(1H-pyrrol-2-yl)ethanone | Ethanol |

This table illustrates potential conditions for the reductive dehalogenation of this compound.

As an α-halo ketone, this compound has the potential to undergo the Favorskii rearrangement in the presence of a base. wikipedia.orgadichemistry.comddugu.ac.in This rearrangement typically leads to the formation of a carboxylic acid derivative. wikipedia.org The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate after the deprotonation of the α'-carbon (in this case, the methyl group is not present, so the reaction would proceed if there is an abstractable proton on the pyrrole (B145914) nitrogen under the reaction conditions, or via a quasi-Favorskii rearrangement). wikipedia.orgadichemistry.com The subsequent nucleophilic attack of the base on the carbonyl carbon of the cyclopropanone, followed by ring-opening, would yield the rearranged product. adichemistry.com The exact nature of the product (acid, ester, or amide) depends on the base used (hydroxide, alkoxide, or amine, respectively). wikipedia.org

| Base | Product | Plausible Mechanism |

| Sodium Hydroxide | Pyrrole-2-acetic acid | Favorskii rearrangement |

| Sodium Methoxide | Methyl pyrrole-2-acetate | Favorskii rearrangement |

| Ammonia | 2-(Pyrrol-2-yl)acetamide | Favorskii rearrangement |

This table outlines the expected products from a Favorskii-type rearrangement under different basic conditions.

Reactivity of the Carbonyl Functionality

The carbonyl group in this compound is a key site of reactivity, participating in reactions such as aldol-type condensations.

The carbonyl group of this compound can act as an electrophile in aldol-type condensation reactions. In a crossed-aldol condensation, an enolate from another carbonyl compound can attack the carbonyl carbon of this compound to form a β-hydroxy ketone. sigmaaldrich.commasterorganicchemistry.com Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone. The presence of the α-iodo substituent may influence the reactivity of the carbonyl group and the stability of the intermediate products.

Halohydrin formation, which typically involves the reaction of an alkene with a halogen and water, is not a direct reaction of the carbonyl functionality of this compound. youtube.com However, if the pyrrole ring were to be considered as a potential site for addition reactions under specific conditions, the formation of a halohydrin-like structure could be envisaged, though this is not a typical reaction pathway for aromatic heterocycles. The primary reactivity of the carbonyl group itself is centered on nucleophilic addition and condensation reactions.

Formation and Reactivity of α-Halo Imines

The reaction of ketones with primary amines is a fundamental route to the formation of imines, also known as Schiff bases. This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the C=N double bond of the imine.

In the specific case of this compound, the carbonyl group is expected to react with primary amines in a similar fashion to yield an α-iodo imine. The presence of the electron-rich pyrrole ring and the α-iodo substituent can influence the reactivity of the carbonyl group and the stability of the resulting imine. The α-haloketone moiety possesses multiple electrophilic sites, including the carbonyl carbon and the carbon bearing the iodine atom. nih.gov Nucleophilic attack primarily occurs at the carbonyl carbon to initiate imine formation.

The general mechanism for the formation of an α-halo imine from this compound is outlined below:

Nucleophilic Attack: A primary amine (R-NH₂) attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming the neutral carbinolamine intermediate.

Protonation of Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base removes a proton from the nitrogen, yielding the final α-iodo imine product.

The reactivity of the resulting α-iodo imine is characterized by the electrophilicity of the imine carbon and the potential for nucleophilic substitution at the α-carbon. These molecules are versatile intermediates in organic synthesis, although specific studies on the reactivity of α-iodo imines derived from this particular pyrrole are not extensively detailed in the literature.

Reactions of the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system that is highly reactive towards electrophilic substitution, significantly more so than benzene. pearson.comslideshare.net This enhanced reactivity is due to the participation of the nitrogen lone pair in the π-electron system. Electrophilic attack preferentially occurs at the C2 (α) position because the resulting cationic intermediate (the sigma complex or arenium ion) is stabilized by three resonance structures, delocalizing the positive charge more effectively than attack at the C3 (β) position, which yields an intermediate with only two resonance structures. slideshare.netbartleby.com

For this compound, the C2 position is already substituted. The existing 2-iodoacetyl group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. Directing effects must be considered:

The Pyrrole NH group: Strongly activating and directs electrophiles to the adjacent C2 and C5 positions.

Considering these factors, electrophilic substitution on this compound is predicted to occur primarily at the C5 position, which is activated by the ring nitrogen and is the other α-position. Substitution at the C4 position is also possible, being directed by the NH group, though it is generally less favored than α-substitution.

| Position of Attack | Directing Group Influence | Stability of Intermediate | Predicted Outcome |

| C5 | Activated by NH group | High (charge delocalized over 3 atoms including N) | Major Product |

| C4 | Activated by NH group | Lower (charge delocalized over 2 carbon atoms) | Minor Product |

| C3 | Deactivated by inductive effect of C2-substituent | Lower (charge delocalized over 2 carbon atoms) | Very Minor/No Product |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution on substituted pyrroles.

The halogen dance is a base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.org The reaction is driven by thermodynamics, proceeding from a less stable to a more stable organometallic intermediate. wikipedia.org The general mechanism involves deprotonation by a strong base (like lithium diisopropylamide, LDA) to form an aryl anion, followed by a series of halogen-metal exchanges that allow the halogen to "dance" across the ring. wikipedia.org

While the halogen dance is well-documented for heterocycles like thiophenes and pyridines, its application to pyrrole derivatives is also an area of active research. kobe-u.ac.jpresearchgate.netkobe-u.ac.jp For a halogen dance to occur on a substituted pyrrole, a proton must be abstracted to generate a pyrrolyllithium species. This is followed by an equilibrium between isomeric lithiated intermediates, which can lead to the migration of a halogen. kobe-u.ac.jp

In the case of this compound, a hypothetical halogen dance could be initiated by deprotonation of the pyrrole ring at an available position (e.g., C5) by a strong, non-nucleophilic base. However, several factors complicate this possibility:

Acidity of the N-H proton: The N-H proton is the most acidic proton and would be removed first by a strong base. N-protection, for instance with an N,N-dimethylsulfamoyl group, has been shown to be effective in facilitating halogen dance reactions on other pyrroles. researchgate.netkobe-u.ac.jp

Acidity of α-protons: The protons on the methyl group of the acetyl substituent are also acidic and could be deprotonated to form an enolate.

Assuming N-protection and conditions that favor ring deprotonation, a halogen dance could potentially facilitate the migration of an additional halogen substituent on the ring. For instance, if a bromo-substituted derivative were used, a base could induce migration to a thermodynamically more stable position. kobe-u.ac.jp However, specific studies detailing a halogen dance reaction on this compound are not prominent in the surveyed literature.

Advanced Cascade and One-Pot Reactions Utilizing this compound

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.gov One-pot reactions similarly involve sequential transformations in a single reactor, but may involve the addition of reagents in a stepwise manner. These strategies are highly efficient, reducing waste, time, and resource consumption. nih.gov

The synthesis of substituted pyrroles has greatly benefited from cascade reaction methodologies. nih.gov While specific cascade reactions starting from this compound are not explicitly detailed, its structure lends itself to potential use in such sequences. The compound possesses several reactive sites: the electrophilic carbonyl group, the labile α-iodine atom, the acidic N-H proton, and the electron-rich pyrrole ring.

A hypothetical cascade reaction could involve the following steps:

Initial Reaction: The carbonyl group could react with a nucleophile in a multicomponent reaction. For instance, in a variation of the Hantzsch pyrrole synthesis or a similar condensation.

Intramolecular Cyclization: The α-iodo group serves as a reactive site for subsequent intramolecular nucleophilic substitution, potentially by a newly introduced functional group, leading to the formation of a fused ring system.

Aromatization/Rearrangement: The final step could involve a dehydration or rearrangement to yield a stable, complex heterocyclic product.

The table below outlines a representative multi-component reaction for pyrrole synthesis, illustrating the type of process where a functionalized ketone like this compound could potentially be employed.

| Reaction Type | Components | Catalyst/Conditions | Product Type |

| Paal-Knorr Type Cascade | 1,4-dicarbonyl compound, primary amine | Organocatalyst (e.g., Vitamin B1) | N-substituted pyrrole |

| NHC-Catalyzed Three-Component | α,β-unsaturated ketone, aldehyde, amine | N-Heterocyclic Carbene (NHC) | 1,2,4-trisubstituted pyrrole nih.gov |

| [3+2] Cycloaddition | Tosylmethyl isocyanide (TosMIC), electron-deficient alkene | Base (e.g., DBU) | Substituted pyrrole mdpi.com |

This table shows examples of cascade/one-pot reactions for pyrrole synthesis where a ketone component is central.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms relies on identifying key intermediates and the transition states that connect them. For reactions involving this compound, the proposed intermediates are based on well-established mechanistic pathways for its constituent functional groups.

Intermediates in Electrophilic Substitution: During electrophilic substitution on the pyrrole ring, the key intermediate is the sigma complex , also known as an arenium ion . pearson.com When an electrophile (E⁺) attacks the C5 position of the pyrrole ring, a resonance-stabilized carbocation is formed. The stability of this intermediate determines the regioselectivity of the reaction. The positive charge is delocalized over the C4 and C3 carbons, and importantly, onto the nitrogen atom, which provides significant stabilization. This delocalization is more extensive than for attack at the C4 or C3 positions, explaining the preference for substitution at the α-positions (C2/C5). slideshare.net

Intermediates in Imine Formation: The formation of an imine from the ketone proceeds through two key intermediates.

Carbinolamine: This is the initial tetrahedral adduct formed from the nucleophilic attack of a primary amine on the carbonyl carbon. It is a neutral species in equilibrium with the starting materials.

Iminium Ion: After protonation of the carbinolamine's hydroxyl group and its departure as water, an iminium ion is formed. This cation is stabilized by resonance between the carbon and nitrogen atoms and is the immediate precursor to the final imine product upon deprotonation.

Potential Radical Intermediates: Given the presence of a carbon-iodine bond, reactions under photochemical or radical-initiating conditions could involve radical intermediates . Homolytic cleavage of the C-I bond would generate a pyrrol-2-ylacetyl radical. This species could then participate in various radical-mediated processes, such as addition to alkenes or hydrogen atom abstraction.

The following table summarizes the key proposed intermediates for different reaction types involving this compound.

| Reaction Type | Key Intermediate | Key Features |

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Resonance-stabilized carbocation; positive charge delocalized onto ring atoms and nitrogen. |

| Imine Formation | Carbinolamine | Tetrahedral, neutral species resulting from amine addition to the carbonyl. |

| Imine Formation | Iminium Ion | Planar, resonance-stabilized cation; precursor to the final imine. |

| Halogen Dance (Hypothetical) | Pyrrolyllithium Anion | Anionic pyrrole ring; position of lithium determines subsequent reactivity. |

This table is based on established mechanistic principles for the respective reaction classes.

Mechanistic Role of Catalysis (e.g., Metal-Catalyzed, Organocatalysis)

The reactivity of this compound is significantly influenced by the presence of catalysts, which can open up diverse reaction pathways that are otherwise inaccessible or inefficient. The molecule possesses two key reactive sites for catalytic activation: the electrophilic carbon bearing the iodine atom and the enolizable carbonyl group. Both metal-based catalysts and organocatalysts play crucial roles in harnessing the synthetic potential of this α-haloketone.

Metal-Catalyzed Pathways:

Metal catalysis, particularly with transition metals, is pivotal for forming new carbon-carbon and carbon-heteroatom bonds using α-haloketones as building blocks. The primary mechanistic pathways involve oxidative addition and reductive elimination cycles, typical of cross-coupling reactions.

Mechanism of Cross-Coupling: In a typical palladium- or copper-catalyzed cross-coupling reaction, the catalytic cycle is initiated by the oxidative addition of the low-valent metal catalyst (e.g., Pd(0)) into the carbon-iodine bond of this compound. This step is generally favorable due to the high reactivity of the C-I bond. The resulting organometallic intermediate, a pyrroyl-ethanone-metal(II)-halide complex, then undergoes transmetalation with a suitable organometallic reagent (e.g., an organoboron, organotin, or organozinc compound). The final step is reductive elimination, which forms the new C-C bond and regenerates the active metal(0) catalyst, allowing the cycle to continue. The iodide ligand, being "soft," binds strongly to soft, low-oxidation-state metals, which can influence the kinetics of the catalytic cycle. rsc.org

A hypothetical metal-catalyzed Suzuki coupling is illustrated below:

| Step | Description | Intermediate/Product |

| 1 | Oxidative Addition | A low-valent metal catalyst (e.g., Pd(0)) inserts into the C–I bond. |

| 2 | Transmetalation | An organoboron reagent transfers its organic group to the metal center. |

| 3 | Reductive Elimination | The two organic groups couple, forming the final product and regenerating the catalyst. |

This table illustrates a generalized mechanistic pathway for a Suzuki cross-coupling reaction involving this compound.

Organocatalytic Pathways:

Organocatalysis offers a complementary, metal-free approach to activating this compound, often enabling asymmetric transformations. The mechanisms typically involve the activation of either the α-haloketone or a partner nucleophile through non-covalent or covalent interactions.

Enamine/Iminium Catalysis: Chiral secondary amines, such as proline and its derivatives, can catalyze reactions by forming nucleophilic enamines with a ketone or aldehyde partner. aip.org This enamine can then attack the electrophilic α-carbon of this compound in an SN2-type reaction. Alternatively, the organocatalyst can activate the pyrrole moiety itself, although this is less common for this specific substrate.

Hydrogen Bonding Catalysis: Bifunctional organocatalysts, like thioureas or cinchona alkaloids, can activate both the electrophile and the nucleophile simultaneously. nih.gov The thiourea (B124793) moiety, for instance, can act as a hydrogen-bond donor, activating the carbonyl group of the α-haloketone and increasing the electrophilicity of the α-carbon. nih.gov Simultaneously, a basic site on the catalyst (e.g., a tertiary amine) can deprotonate a pro-nucleophile, enhancing its reactivity. nih.gov This dual activation within a chiral scaffold allows for highly stereocontrolled bond formation.

| Catalyst Type | Activation Mode | Mechanistic Role |

| Chiral Amines (e.g., Proline) | Enamine Formation | Forms a transient, more nucleophilic enamine with a partner carbonyl compound, which then attacks the α-iodo ketone. aip.org |

| Bifunctional Thioureas | Dual H-Bonding/Brønsted Base | Activates the α-iodo ketone's carbonyl via H-bonding while simultaneously activating the nucleophile via deprotonation. nih.gov |

This table summarizes common organocatalytic activation modes applicable to reactions involving this compound.

Photochemical Activation Pathways

Photochemical activation provides a distinct method for initiating reactions of this compound, primarily by inducing the cleavage of the carbon-iodine bond. This process generates highly reactive radical intermediates that can engage in subsequent transformations.

The key to the photochemical reactivity of α-haloketones is the absorption of ultraviolet (UV) light, which promotes an electron from a non-bonding orbital (n) on the halogen atom to an antibonding orbital (σ) associated with the carbon-halogen bond (an n → σ transition). aip.org For iodoalkanes, this absorption typically occurs in the UV-A region (around 260-270 nm). aip.org

Mechanism of C-I Bond Cleavage: Upon absorption of a photon of sufficient energy, the C-I bond is homolytically cleaved. fiveable.me This homolysis is extremely rapid and results in the formation of a radical pair: a pyrroyl-ethanone radical and an iodine atom. aip.orgfiveable.me

Pyrrole-CO-CH₂-I + hν (UV light) → [Pyrrole-CO-CH₂• + •I]

The generated pyrroyl-ethanone radical is a versatile intermediate. It can participate in various reactions, such as:

Hydrogen Abstraction: Abstracting a hydrogen atom from the solvent or another molecule to yield 1-(1H-pyrrol-2-yl)ethanone.

Addition to Alkenes: Adding across a C=C double bond to form a new C-C bond, initiating a radical chain reaction or a cyclization.

Dimerization: Coupling with another radical to form a dimer.

The efficiency and outcome of the photochemical reaction are dependent on several factors, including the wavelength of light used, the solvent, and the presence of other reactive species. fiveable.me The solvent can play a significant role in the dynamics of the radical pair, influencing whether they recombine or diffuse apart to react with other molecules. aip.org

| Parameter | Influence on Photochemical Pathway |

| Wavelength | Must provide sufficient energy to exceed the bond dissociation energy of the C-I bond. Selective excitation is possible. fiveable.me |

| Solvent | Can affect the stability and lifetime of the generated radical intermediates and may participate in the reaction (e.g., hydrogen donation). aip.org |

| Substrate Concentration | Can influence the probability of intermolecular reactions, such as dimerization. |

This table outlines key factors influencing the photochemical activation of this compound.

Computational and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural and Mechanistic Analysis

Spectroscopic methods provide invaluable insight into the molecular architecture of 2-Iodo-1-(1H-pyrrol-2-yl)ethanone, from bond connectivity and functional groups to the three-dimensional arrangement of atoms in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, its NMR parameters can be reliably predicted based on the well-documented spectra of the parent compound, 2-acetylpyrrole (B92022). chemicalbook.com

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the N-H proton, the three protons on the pyrrole (B145914) ring, and the two protons of the iodinated methylene (B1212753) group. The pyrrole protons typically appear as multiplets in the aromatic region. The N-H proton signal is often broad and its chemical shift is dependent on solvent and concentration. The most significant feature for this compound would be the signal for the methylene protons (-CH₂I). Due to the strong deshielding effect of the adjacent iodine atom and the carbonyl group, these protons are expected to appear at a significantly downfield chemical shift, estimated to be in the range of 3.5-4.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (C=O), the four carbons of the pyrrole ring, and the iodinated methylene carbon (-CH₂I). The carbonyl carbon is expected to be the most downfield signal, typically appearing above 180 ppm. The pyrrole ring carbons resonate in the 110-140 ppm range. The methylene carbon attached to iodine is expected to have a chemical shift significantly influenced by the halogen, generally appearing in the 0-10 ppm range.

| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| N-H | 8.0 - 10.0 | - | Broad signal, solvent-dependent |

| Pyrrole H-3 | ~6.3 | ~110 | Coupled to H-4 and H-5 |

| Pyrrole H-4 | ~6.9 | ~117 | Coupled to H-3 and H-5 |

| Pyrrole H-5 | ~7.1 | ~125 | Coupled to H-3 and H-4 |

| -CH₂I | 3.5 - 4.5 | 0 - 10 | Singlet, deshielded by Iodine |

| C=O | - | >180 | Carbonyl carbon |

| Pyrrole C-2 | - | ~132 | Carbon attached to the acetyl group |

Note: Predicted values are based on data for 2-acetylpyrrole and known substituent effects.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1680 cm⁻¹. Another key feature is the N-H stretching vibration, which appears as a broad band around 3200-3400 cm⁻¹, indicative of hydrogen bonding, especially in the solid state where molecules can form dimers. researchgate.net Vibrations associated with the pyrrole ring (C-H, C-N, and C=C stretching) are expected between 1400 and 1600 cm⁻¹. The C-I stretching vibration would be observed at a much lower frequency, typically in the 500-600 cm⁻¹ range.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretch is also observable, though typically weaker than in the IR spectrum. The technique is particularly useful for observing symmetric vibrations and bonds involving heavier atoms. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3200 - 3400 | FT-IR |

| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, FT-Raman |

| C=O Stretch | 1650 - 1680 | FT-IR, FT-Raman |

| C=C/C-N Ring Stretch | 1400 - 1600 | FT-IR, FT-Raman |

| C-I Stretch | 500 - 600 | FT-IR, FT-Raman |

Electronic Spectroscopy (UV-Vis) and Solvatochromism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The pyrrole ring is an aromatic chromophore that absorbs in the UV region. For 2-acetylpyrrole, absorption maxima are typically observed around 250 nm and 290 nm, corresponding to π→π* transitions. It is expected that this compound would exhibit a similar UV-Vis profile. mdpi.com The introduction of the iodoacetyl group may cause a small bathochromic (red) or hypsochromic (blue) shift in these absorption bands.

Solvatochromism is the phenomenon where the position of a UV-Vis absorption band changes with the polarity of the solvent. This effect can provide insights into the difference in polarity between the ground and excited states of the molecule. While specific studies on this compound are not available, related compounds often exhibit solvatochromic behavior due to changes in hydrogen bonding interactions between the solute and solvent molecules. mdpi.com

Mass Spectrometry (LCMS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis. For this compound (C₆H₆INO), the exact molecular weight is 234.954 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS would be able to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺).

Fragmentation Analysis: The fragmentation pattern is highly diagnostic of the molecular structure. Upon ionization, the molecular ion of this compound is expected to undergo several key fragmentation pathways. nih.gov

Loss of Iodine: A very common fragmentation for iodo-compounds is the cleavage of the C-I bond, which would result in a prominent peak at M-127.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the methylene carbon would lead to the formation of a pyrrolyl-carbonyl cation.

Loss of the Iodoacetyl Group: Fragmentation could also involve the loss of the entire iodoacetyl side chain.

| Ion | m/z (predicted) | Description |

| [C₆H₆INO]⁺ | 235 | Molecular Ion |

| [C₆H₆NO]⁺ | 108 | Loss of Iodine radical (•I) |

| [C₅H₄NCO]⁺ | 94 | Alpha-cleavage, formation of pyrrolyl-carbonyl cation |

| [C₄H₄N]⁺ | 66 | Fragmentation of the pyrrole ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been reported in the Cambridge Structural Database, the structure of the parent compound, 2-acetylpyrrole, has been solved. researchgate.net

In the solid state, 2-acetylpyrrole forms centrosymmetric dimers through N-H···O hydrogen bonds between the pyrrole N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. researchgate.net It is highly probable that this compound would adopt a similar hydrogen-bonding motif in its crystal lattice, leading to the formation of comparable dimeric structures. A full crystallographic analysis would provide precise bond lengths, bond angles, and details of intermolecular interactions.

Quantum Chemical and Theoretical Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for complementing and predicting experimental data. researchgate.netnih.gov For this compound, theoretical studies can provide a wealth of information:

Optimized Geometry: Calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Conformational Analysis: The energy barrier for rotation around the single bond connecting the pyrrole ring and the carbonyl group can be calculated to determine the preference for syn or anti conformations. researchgate.net

Spectroscopic Prediction: DFT methods can be used to calculate and simulate ¹H and ¹³C NMR chemical shifts, as well as FT-IR and FT-Raman vibrational frequencies. These theoretical spectra are invaluable for assigning experimental peaks.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and the electronic transitions observed in UV-Vis spectroscopy. nih.gov

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can reveal the electron-rich and electron-poor regions of the molecule, providing insight into its intermolecular interactions and reactive sites.

These computational approaches provide a deeper understanding of the structural and electronic properties of this compound, guiding experimental design and interpretation. researchgate.net

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

This section would have detailed the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) of this compound as calculated by DFT methods. It would have also discussed key electronic properties such as total energy, dipole moment, and the distribution of atomic charges.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability

This subsection would have focused on the analysis of intramolecular interactions and charge delocalization within the molecule using NBO theory. The stabilization energies associated with electron delocalization from donor to acceptor orbitals would have been presented in a data table to quantify the stability of the molecular structure.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Here, the MEP map of this compound would have been described. The color-coded map would illustrate the electron density distribution, highlighting the electrophilic and nucleophilic sites and thus predicting the molecule's reactivity towards different reagents.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

This part of the article would have analyzed the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the compound. The energies of these frontier orbitals and their energy gap (HOMO-LUMO gap) would have been used to predict the chemical reactivity and kinetic stability of the molecule. A data table would have summarized these key quantum chemical parameters.

Time-Dependent DFT (TD-DFT) for Excited States and Optical Properties

Finally, this section would have presented the results of TD-DFT calculations, including the predicted electronic absorption spectra (UV-Vis spectra). The calculated excitation energies, oscillator strengths, and the nature of the electronic transitions would have been discussed to understand the optical properties of this compound.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Transformations Involving 2-Iodo-1-(1H-pyrrol-2-yl)ethanone

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research is increasingly focused on creating more efficient and selective catalysts for reactions involving this and similar pyrrole (B145914) derivatives.

Recent advancements include the use of gold catalysts in tandem with isoxazole (B147169) cocatalysts for intramolecular reactions between pyrroles and alkynes. nih.gov This cooperative catalysis enables unique transformations, such as pyrrole dearomatization and 1,2-acyl shifts, opening up new pathways for synthesizing complex heterocyclic structures. nih.gov Another area of interest is the use of transition metal complexes, such as those based on cobalt, for the hydrosilylation of ketones, a reaction that can be applied to pyrrolyl ketones. researchgate.net These catalysts demonstrate high tolerance for various functional groups, including the pyrrole ring. researchgate.net

Furthermore, palladium-catalyzed reactions have proven effective for the annulation of carbon-carbon double bonds with organohalides, a strategy that could be adapted for transformations of this compound to create fused ring systems. researchgate.net The exploration of metal-free catalytic systems, such as those employing triphenylamine-based photosensitizers for visible-light-mediated iodination, also presents a promising direction. researchgate.net

Advancements in Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of and with this compound. The goal is to develop more environmentally friendly and efficient processes that minimize waste and the use of hazardous materials. semanticscholar.org

A significant area of progress is the move towards solvent-free reaction conditions. semanticscholar.orgmdpi.com For instance, the iodination of pyrimidine (B1678525) derivatives has been successfully achieved through mechanical grinding with solid iodine and silver nitrate, a method that is rapid, high-yielding, and avoids toxic solvents. mdpi.com Similar strategies could be applied to the synthesis of this compound itself. The use of ultrasound has also been shown to enhance reaction rates and is considered a practical protocol for industrial production of pyrrole derivatives. semanticscholar.org

The replacement of traditional, often hazardous, reagents with greener alternatives is another key focus. For example, the use of potassium iodide with oxidants like m-chloroperoxybenzoic acid (mCPBA) or ammonium (B1175870) peroxodisulfate provides a milder and more sustainable method for iodination compared to traditional reagents. researchgate.netnih.gov Electrochemical methods are also emerging as a powerful tool for achieving selective transformations on pyrrole rings, offering a cleaner alternative to conventional chemical oxidants or reductants. scitechdaily.com

Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways

Investigating the fundamental reactivity of this compound is essential for discovering novel transformations and understanding their underlying mechanisms. The presence of the iodoacetyl group attached to the pyrrole ring offers a rich landscape for chemical exploration.

Recent studies have begun to uncover unexpected reactivity. For example, the iron(II)-promoted reaction of related N-arylprop-2-yn-1-imines with water leads to the formation of multi-substituted pyrroles through a proposed Lewis acid-promoted tandem reaction pathway. researchgate.net The unique electronic properties of the pyrrole ring, combined with the reactivity of the α-iodo ketone, can lead to complex cascade reactions. nih.gov

Understanding the mechanistic details of reactions is crucial. For instance, in the gold-catalyzed reaction of pyrroles with alkynes, the cooperative action of the gold catalyst and an isoxazole cocatalyst was revealed through control experiments. nih.gov Similarly, in-situ spectroscopy and theoretical calculations have been employed to support the involvement of distonic radical cation intermediates in electrochemical single-carbon insertion reactions into pyrrole rings. scitechdaily.com Such detailed mechanistic studies are vital for optimizing reaction conditions and expanding the scope of these transformations.

Integration of Computational Predictions with Experimental Design for Targeted Synthesis

The synergy between computational chemistry and experimental synthesis is becoming increasingly important for the rational design of synthetic routes and the prediction of molecular properties. For this compound and its derivatives, computational tools are being used to guide the development of new molecules with specific functions.

Molecular docking studies, for example, are employed to predict the binding interactions of pyrrole derivatives with biological targets, such as enzymes. nih.govnih.gov This allows for the rational design of potential therapeutic agents. nih.gov For instance, docking studies have helped to elucidate the mixed competitive inhibition mechanism of certain pyrrole derivatives on butyrylcholinesterase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. Field-based QSAR (FB-QSAR) has been used to guide the synthesis of pyrrole derivatives as selective COX-1 and COX-2 inhibitors. acs.org These models help to identify the key structural features that contribute to biological activity, allowing for the targeted synthesis of more potent and selective compounds. acs.org Computational predictions of molecular properties, such as those available in databases like PubChem, also provide valuable information for synthetic chemists. nih.gov

Potential for Applications in Materials Science and Design of Advanced Functional Molecules

The unique electronic and structural properties of the pyrrole ring make this compound a valuable building block for the creation of advanced functional materials and molecules.

Pyrrole derivatives are integral to the development of conductive polymers, such as polypyrrole, which have applications in electronic devices, sensors, and actuators. scbt.com The ability to functionalize the pyrrole ring, for instance through the introduction of an iodoacetyl group, allows for the fine-tuning of the polymer's properties.

In the realm of functional molecules, pyrrole-based compounds are being investigated for a wide range of applications. They are used to create novel dyes and pigments, such as diketopyrrolopyrrole (DPP) derivatives, which have applications in organic electronics. nih.gov The synthesis of fully asymmetric DPPs allows for precise control over their optical and electronic properties. nih.gov Furthermore, pyrrole derivatives are being explored as components of chemosensors, for example, for the detection of nitrite (B80452) ions in aqueous solutions. researchgate.net The versatility of the pyrrole scaffold, combined with the reactivity of the iodoacetyl group, provides a powerful platform for the design and synthesis of new materials with tailored functionalities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.